Pentahomomethionine can be derived from natural sources, primarily through the metabolism of methionine in organisms. It is synthesized in small amounts in various tissues, especially in the liver, where methionine is converted into different metabolites.
Pentahomomethionine belongs to the class of amino acids and is categorized specifically as a non-proteinogenic amino acid. It is recognized for its potential roles in cellular metabolism and as a biochemical marker in certain physiological conditions.
The synthesis of pentahomomethionine can be achieved through several methods:
In laboratory settings, synthetic routes often utilize reagents such as alkyl halides and sulfur sources to facilitate the formation of the pentahomomethionine structure. The reaction conditions (temperature, solvent, and catalysts) are crucial for optimizing yield and purity.
Pentahomomethionine has a complex molecular structure characterized by a long aliphatic chain with a terminal amino group and a carboxylic acid group. Its structural formula can be represented as:
Pentahomomethionine participates in various chemical reactions typical of amino acids:
The reactivity of pentahomomethionine largely depends on its functional groups, allowing it to participate in nucleophilic attacks and electrophilic substitutions typical of amino acids.
The mechanism of action for pentahomomethionine involves its role in metabolic pathways where it acts as a substrate or co-factor:
Studies have shown that alterations in levels of pentahomomethionine can affect metabolic rates and influence diseases related to methylation dysregulation.
Relevant analyses indicate that pentahomomethionine's properties make it suitable for various applications in biochemical research.
Pentahomomethionine has several applications in scientific research:
The biosynthesis of methionine-derived compounds like pentahomomethionine involves specialized homologation cycles that extend aliphatic side chains through iterative carbon additions. Central to this process are 2-oxocarboxylic acid precursors (e.g., 4-methylthio-2-oxobutanoate, derived from methionine) and elongation enzymes that catalyze condensation reactions with acetyl-CoA. Methylthioalkylmalate synthase (MAMS), a key enzyme in Brassica species, facilitates the decarboxylative Claisen condensation of 4-methylthio-2-oxobutanoate with acetyl-CoA to form 2-(2′-malate)-4-methylthiobutanoate. This product undergoes isomerization and oxidative decarboxylation to yield extended-chain 2-oxo acids (e.g., 6-methylthio-2-oxohexanoate for dihomomethionine), which re-enter subsequent homologation cycles [10].
MAMS belongs to the α-isopropylmalate synthase superfamily but exhibits distinct substrate specificity for methionine-derived keto acids. Kinetic studies reveal an ordered bi-bi mechanism: 4-methylthio-2-oxobutanoate binds first, inducing conformational changes that facilitate acetyl-CoA binding. Catalysis involves acid/base residues (Glu227, His388) that activate substrates and stabilize intermediates. Mutagenesis of these residues (e.g., E227Q, H388N) reduces catalytic efficiency by >95%, confirming their role in transition-state stabilization [10]. The homologation cycle typically repeats 3–6 times, generating precursors for C3–C9 aliphatic glucosinolates, with pentahomomethionine representing a 5-carbon extension product.
Table 1: Enzymatic Parameters for MAMS-Catalyzed Homologation
Substrate | kcat (s-1) | Km (μM) | Catalytic Efficiency (kcat/Km, M-1s-1) |
---|---|---|---|
4-Methylthio-2-oxobutanoate | 4.2 ± 0.3 | 18 ± 2 | 233,000 |
Acetyl-CoA | 3.8 ± 0.2 | 42 ± 5 | 90,500 |
Pentahomomethionine-derived precursors integrate into glucosinolate (GLS) core structures, sulfur-rich defense metabolites characteristic of Brassicales plants. Following chain elongation, the extended methionine derivative (e.g., 8-methylthio-2-oxooctanoate for pentahomomethionine) undergoes:
The structural diversity of aliphatic GLS—including chain length (C3–C9), oxidation state (methylsulfinyl, alkenyl), and stereochemistry—originates from modifications after homologation. For example:
Ecologically, GLS structural variations (e.g., allyl-GLS vs. 4-methylsulfinylbutyl-GLS) shape microbiome recruitment in Arabidopsis thaliana. Allyl-GLS specifically enriches Comamonadaceae and Oxalobacteraceae bacteria via myrosinase-mediated hydrolysis to isothiocyanates (ITCs), which serve as carbon/nitrogen sources. In contrast, 4-methylsulfinylbutyl-GLS minimally impacts community assembly, highlighting the chemotype-specific roles of extended methionine derivatives in plant-microbe interactions [7].
Enzymes processing methionine-derived 2-oxo acids exhibit stringent substrate discrimination based on chain length and functional groups:
The kinetic partitioning of 2-oxo acids between:
Table 2: Substrate Specificity of Enzymes Utilizing Methionine-Derived 2-Oxo Acids
Enzyme | Preferred Substrate | Km (μM) | Inhibition by Extended Chains |
---|---|---|---|
MAMS | 4-Methylthio-2-oxobutanoate | 18 ± 2 | Competitive (Ki = 150 μM for C6 analog) |
BCAT4 | 8-Methylthio-2-oxooctanoate | 35 ± 4 | None |
Pyruvate Dehydrogenase (E1) | Pyruvate | 120 ± 10 | Allosteric (IC50 = 450 μM for C5 analog) |
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